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Dibenzothiophene, trichloro-

Cat. No.: B14283543
CAS No.: 133346-85-7
M. Wt: 287.6 g/mol
InChI Key: SOUNRJSGPVUHBX-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Heterocyclic Chemistry

Organosulfur heterocyclic chemistry is a branch of organic chemistry that focuses on cyclic compounds containing at least one sulfur atom within the ring structure. wikipedia.org These compounds are integral to the development of pharmaceuticals and advanced materials. researchgate.net Dibenzothiophene (B1670422) (DBT), the parent compound of TCDTs, is a tricyclic heterocyclic compound composed of a central thiophene (B33073) ring fused to two benzene (B151609) rings. wikipedia.orgwikipedia.org

Dibenzothiophene and its derivatives, including the chlorinated forms, are classified as unsaturated organic heterocycles. wikipedia.org This unsaturation confers specific electronic properties and reactivity. In industrial contexts, particularly within the petrochemical industry, substituted dibenzothiophenes are known as "refractory sulfur" compounds because they are resistant to removal from petroleum streams through standard hydrodesulfurization processes. google.com The study of TCDTs is thus situated within this broader effort to understand and manipulate complex organosulfur molecules.

Isomeric Diversity and Structural Specificity within Trichlorodibenzothiophenes

The term "trichlorodibenzothiophene" refers to a group of isomers, each with a dibenzothiophene skeleton where three hydrogen atoms have been substituted by chlorine atoms. miljodatasamverkan.semiljodatasamverkan.se The specific positioning of these three chlorine atoms on the dibenzothiophene framework leads to a large number of possible isomers, each with potentially unique chemical and physical properties.

Scientific literature details the synthesis and study of several specific TCDT isomers. For instance, research has been conducted on 1,3,4-trichlorodibenzothiophene, 2,3,8-trichlorodibenzothiophene, and 2,6,8-trichlorodibenzothiophene. mdpi.comosaka-u.ac.jpdioxin20xx.orgsemanticscholar.org The synthesis of specific isomers, such as 2,3,8-trichlorodibenzothiophene, has been achieved through palladium-catalyzed C-H/C-S coupling reactions, starting from precursors like Phenyl(3',4',5-trichloro-[1,1'-biphenyl]-2-yl)sulfane. osaka-u.ac.jpsemanticscholar.org The structural analysis of these isomers is often accomplished using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. osaka-u.ac.jpjyu.fi

Table 1: Examples of Studied Trichlorodibenzothiophene Isomers

Isomer Name CAS Number Molecular Formula Research Context
2,3,8-Trichlorodibenzothiophene 153524-15-3 osaka-u.ac.jpsemanticscholar.org C₁₂H₅Cl₃S Synthesized via palladium-catalyzed C-H/C-S coupling for research in synthetic methodologies. osaka-u.ac.jpsemanticscholar.org
1,3,4-Trichlorodibenzothiophene Not specified in results C₁₂H₅Cl₃S Synthesized for toxicological evaluation studies. dioxin20xx.org
2,6,8-Trichlorodibenzothiophene Not specified in results C₁₂H₅Cl₃S Investigated in theoretical studies on the formation mechanisms of polychlorinated dibenzothiophenes. mdpi.com

Overview of Current Research Trajectories and Academic Significance

The academic significance of trichlorodibenzothiophenes stems from two primary areas of research: their role as environmental contaminants and their utility in synthetic chemistry.

TCDTs are recognized as persistent organic pollutants (POPs) and are sulfur analogues of the highly studied polychlorinated dibenzofurans (PCDFs). mdpi.comdioxin20xx.orgnih.gov They are often formed as unintentional byproducts in various thermal and combustion processes, such as waste incineration. mdpi.com Consequently, a significant portion of research is dedicated to understanding their formation mechanisms, environmental fate, and toxicological profiles. mdpi.comdioxin20xx.org Studies have reported the presence of trichlorodibenzothiophenes in gas samples from industrial processes like aluminum smelting. nih.govresearchgate.net

In the realm of synthetic chemistry, the development of novel methods for constructing dibenzothiophene scaffolds is an active field of research. osaka-u.ac.jp Chlorinated dibenzothiophenes like TCDTs can serve as intermediates or building blocks for more complex molecular architectures. Research focuses on creating efficient and selective synthetic routes, such as transition-metal-catalyzed reactions, to access these compounds. osaka-u.ac.jp These synthetic efforts are crucial for providing pure isomeric standards for analytical and toxicological studies and for exploring their potential in materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H5Cl3S B14283543 Dibenzothiophene, trichloro- CAS No. 133346-85-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133346-85-7

Molecular Formula

C12H5Cl3S

Molecular Weight

287.6 g/mol

IUPAC Name

1,2,3-trichlorodibenzothiophene

InChI

InChI=1S/C12H5Cl3S/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H

InChI Key

SOUNRJSGPVUHBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=C(C=C3S2)Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Trichlorodibenzothiophenes

Palladium-Catalyzed Synthesis Approaches

Palladium catalysis has emerged as a powerful tool for the construction of the dibenzothiophene (B1670422) scaffold, offering routes that proceed through the activation of otherwise inert carbon-hydrogen (C-H) and carbon-sulfur (C-S) bonds. These methods are advantageous as they can obviate the need for pre-functionalized starting materials.

C-H/C-S Bond Cleavage and Coupling Reactions for Dibenzothiophene Derivatives

A notable advancement in the synthesis of dibenzothiophene derivatives is the development of a palladium(II)-catalyzed process that proceeds via the cleavage of both C-H and C-S bonds. rsc.orgrsc.org This approach is distinguished from other C-H functionalization methods by its ability to proceed without an external stoichiometric oxidant. rsc.org The reaction typically involves heating a diaryl sulfide (B99878) in the presence of a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like toluene. rsc.orgresearchgate.net This catalytic C-H/C-S coupling method avoids the requirement for reactive functionalities like carbon-halogen (C-X) or sulfhydryl (S-H) groups, making it applicable to a broader range of substrates. rsc.org

The general scheme for this reaction can be represented as the intramolecular cyclization of a biphenyl (B1667301) sulfide to form a dibenzothiophene. rsc.org The efficiency of this process can be influenced by the catalyst loading and the presence of additives. For instance, a higher catalyst loading may be necessary to overcome product inhibition, where the dibenzothiophene product coordinates to the palladium center and slows down the catalytic cycle. rsc.org

Mechanistic Elucidation of Palladium-Mediated Cyclization

The mechanism of the palladium-catalyzed C-H/C-S coupling reaction is unique. It commences with a sulfur-directed cyclometalation, activating a C-H bond at the 2'-position of the biphenyl sulfide substrate. rsc.org A key feature of this mechanism is that the dibenzothiophene product is released in an oxidative addition step, which regenerates the active Pd(II) catalyst without the need for an external oxidant. rsc.orgsioc-journal.cn This is in contrast to many cross-coupling reactions that conclude with a reductive elimination step. The catalytic cycle is initiated by the reaction of the palladium precursor with the substrate, leading to the formation of a palladacycle intermediate. Subsequent C-S bond cleavage and C-C bond formation lead to the cyclized product. The reluctance of the product to dissociate from the palladium(II) center can sometimes necessitate higher catalyst loadings for efficient turnover. rsc.org

Photochemical Ring-Closure Reactions for Chlorodibenzothiophenes

Photochemical methods provide an alternative route to chlorodibenzothiophenes. This strategy involves the irradiation of polychlorodiphenylsulfides, which induces an intramolecular cyclization to form the corresponding chlorodibenzothiophene. lookchem.commolaid.com This electrocyclic reaction is a powerful tool for forming the central thiophene (B33073) ring. masterorganicchemistry.comethz.chuniurb.it The stereochemistry and outcome of electrocyclic reactions are governed by the symmetry of the highest occupied molecular orbital (HOMO) of the reacting π-system, which differs under thermal and photochemical conditions. masterorganicchemistry.comethz.ch For a 4π electron system, photochemical reactions often proceed through a disrotatory motion. ethz.chnumberanalytics.com

This synthetic approach has been successfully employed to synthesize a range of mono-, di-, and trichlorodibenzothiophenes. lookchem.com The starting polychlorodiphenylsulfides can be prepared from the corresponding chlorinated thiophenols and chlorobenzenes. The regiochemistry of the final product is determined by the substitution pattern of the precursor diphenylsulfide.

Multi-Step Synthetic Strategies from Chlorothiophenol Intermediates

Trichlorodibenzothiophenes can also be synthesized through multi-step reaction sequences starting from chlorothiophenol intermediates. lookchem.commolaid.com These methods offer a high degree of control over the final substitution pattern. A general approach involves the reaction of a chlorothiophenol with a suitable chloro- or nitro-substituted benzene (B151609) derivative to form a polychlorodiphenylsulfide. This intermediate is then subjected to a ring-closure reaction to yield the desired trichlorodibenzothiophene.

For example, monochlorodibenzothiophenes have been synthesized via a three-step reaction starting from a chlorothiophenol. lookchem.com This methodology can be adapted for the synthesis of trichlorinated analogs by using appropriately chlorinated starting materials. The formation of chlorothiophenoxy radicals from chlorothiophenols is a key step in some of these synthetic pathways, particularly in the context of their environmental formation. researchgate.net

Regioselective Control in Trichlorodibenzothiophene Synthesis

Achieving regioselective control is a critical aspect of synthesizing specific trichlorodibenzothiophene isomers. numberanalytics.comnumberanalytics.com The substitution pattern on the final dibenzothiophene ring is dictated by the substitution pattern of the precursors and the reaction conditions employed. numberanalytics.comnumberanalytics.com

In palladium-catalyzed syntheses, the directing group on the substrate plays a crucial role in determining which C-H bond is activated. rsc.orgmdpi.com For instance, the sulfur atom in a diaryl sulfide directs the palladium catalyst to the ortho C-H bond of the adjacent aryl ring. rsc.org The inherent electronic and steric properties of the substituents on the aromatic rings can also influence the regioselectivity of the cyclization. numberanalytics.com

In photochemical and multi-step syntheses, the regiochemistry is predetermined by the structure of the starting materials. lookchem.com By carefully selecting the chlorinated precursors, such as specific isomers of chlorothiophenol and chlorobenzene, it is possible to synthesize a desired trichlorodibenzothiophene isomer with high selectivity. The ability to control the placement of the chloro substituents is essential for studying the structure-property relationships of these compounds. numberanalytics.com

Formation Pathways and Mechanistic Investigations of Trichlorodibenzothiophenes

Precursor-Dependent Formation Mechanisms

Chlorothiophenols (CTPs) are recognized as primary and direct precursors in the formation of polychlorinated dibenzothiophenes and their structural analogs, polychlorinated thianthrenes (PCTAs). nih.gov The initial and critical step in the formation process is the generation of highly reactive radical species from these precursors. researchgate.netresearchgate.net

The formation of TCDTs from chlorothiophenol precursors is fundamentally a radical-driven process. The initial step involves the abstraction of the sulfhydryl hydrogen atom from a chlorothiophenol molecule to form a chlorothiophenoxy radical (CTPR). nih.gov This abstraction can be initiated by various radicals such as hydroxyl (•OH), hydrogen (H•), or chlorine (Cl•), which are typically present in high-temperature environments like incinerators. researchgate.netmdpi.com

Quantum chemical studies have shown that besides CTPRs, other radical intermediates like sulfhydryl-substituted phenyl radicals and thiophenoxyl diradicals can also be formed from CTPs. researchgate.netmdpi.com These radicals are key intermediates that subsequently undergo condensation reactions. mdpi.com The formation of CTPRs from CTPs is an important initial step for the eventual synthesis of PCDT/TAs. nih.govresearchgate.net For instance, theoretical investigations using density functional theory (DFT) have been employed to study the formation of CTPRs from the complete series of 19 chlorothiophenol congeners reacting with radicals like O(³P), H•, and •OH. researchgate.netresearchgate.net The process is generally exothermic, indicating it is thermodynamically favorable. nih.gov

The subsequent steps involve the coupling of these radical species, leading to the formation of a dibenzothiophene (B1670422) skeleton. researchgate.net

Once formed, chlorothiophenoxy radicals (CTPRs) and other related radical species can undergo dimerization through self-coupling (reaction of two identical radicals) or cross-coupling (reaction of two different radicals). researchgate.netmdpi.com These radical-radical coupling reactions are considered the initial and significant steps in the formation of the dibenzothiophene structure. mdpi.com

Mechanistic studies have investigated the homogeneous gas-phase formation of PCDT/TAs from the self- and cross-coupling of various radicals derived from 2,4-dichlorothiophenol. mdpi.com These studies propose energetically favorable pathways for the formation of different PCDT/TA congeners. mdpi.com For example, the direct self- and cross-coupling of chlorothiophenoxy radicals, substituted phenyl radicals, and substituted thiophenoxyl diradicals can lead to products such as 4,6-dichlorodibenzothiophene and 1,6-dichlorodibenzothiophene. researchgate.net The specific pathways and resulting products are influenced by the nature and position of the chlorine substituents on the precursor radicals. mdpi.com

Reactant RadicalsCoupling TypePotential ProductsSignificance
2,4-dichlorothiophenoxy radical + 2,4-dichlorothiophenoxy radicalSelf-CouplingTetrachlorodibenzothiophenes, TetrachlorothianthrenesA primary pathway from a single precursor type. mdpi.com
Chlorothiophenoxy radical + Sulfydryl-substituted phenyl radicalCross-CouplingTrichlorodibenzothiophenesInvolves different types of radical intermediates from the same precursor pool. researchgate.netmdpi.com
2-chlorothiophenoxy radical + 2-chlorothiophenoxy radicalSelf-CouplingDichlorodibenzothiophenesIllustrates formation from a lower chlorinated precursor. researchgate.net

High-Temperature Genesis of Trichlorodibenzothiophenes (e.g., Incineration Environments)

High-temperature environments, particularly municipal and hazardous waste incinerators, provide the ideal conditions for the formation of trichlorodibenzothiophenes. nih.gov Incineration is an oxidation process occurring at temperatures between 800°C and 1300°C. basel.int While the goal is complete oxidation of organic materials to carbon dioxide and water, the complex composition of waste, which often includes chlorine-containing substances like PVC, can lead to the formation of various toxic organic pollutants. basel.intukwin.org.uk

PCDTs share similar formation mechanisms with the more widely studied polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/PCDFs) under pyrolysis or combustion conditions. nih.gov The formation can occur through two main pathways: precursor-based formation, as described above, or de novo synthesis. The de novo synthesis pathway occurs at lower temperatures (around 200-450°C) in the post-combustion zone, where carbonaceous material on fly ash particles reacts with chlorine sources in the presence of metal catalysts (like copper) to form PCDTs. ukwin.org.ukscielo.br

Gasification, a process that converts organic materials into a synthesis gas at temperatures above 700°C, can potentially reduce the formation of these chlorinated precursors compared to direct incineration by creating a more controlled combustion environment. scielo.briges.or.jp However, even in modern incinerators, transient conditions or suboptimal operations can lead to spikes in the emission of these hazardous compounds. ukwin.org.uk

ProcessTemperature RangeKey FeaturesRelevance to TCDT Formation
Incineration (Combustion Chamber)800°C - 1300°CHigh temperature, excess oxygen. basel.intDestruction of some compounds but also generation of radical precursors. ukwin.org.uk
De Novo Synthesis (Post-Combustion)200°C - 450°CLower temperature, presence of fly ash, carbon, chlorine, and metal catalysts. scielo.brRe-formation and synthesis of TCDTs on particulate matter. ukwin.org.uk
Gasification> 700°CConversion of waste to synthesis gas prior to combustion. scielo.briges.or.jpMay lead to more complete combustion and lower formation of chlorinated precursors. scielo.br

Influence of Chlorine Substitution Patterns on Formation Selectivity and Rates

The number and position of chlorine atoms on the precursor chlorothiophenol ring significantly influence the rate and selectivity of trichlorodibenzothiophene formation. researchgate.net The chlorine substituent affects the reactivity of the precursor molecule through a combination of inductive and resonance effects. msu.edudoubtnut.com

The strong electron-withdrawing inductive effect of chlorine deactivates the aromatic ring but also facilitates the abstraction of protons and stabilizes radical intermediates. mdpi.com Conversely, the resonance effect, where chlorine's lone pair electrons are donated to the ring, tends to stabilize carbocation intermediates, particularly when the attack is at the ortho- and para-positions. doubtnut.com

Studies on the reactions between CTPs and O(³P) radicals show that the reactivity is most influenced by chlorine substitutions at the ortho-positions. researchgate.net This is because ortho-substituents can exert steric hindrance and also have a more direct electronic influence on the sulfur-containing functional group where the initial radical formation occurs. In contrast, for chlorophenols, the para-position substitution was found to be more impactful. researchgate.net This highlights the differences induced by the electronic properties of sulfur versus oxygen. mdpi.com The substitution pattern ultimately dictates the relative rates of formation for different TCDT isomers and influences which reaction pathways are energetically most favorable. msu.edu

Advanced Computational and Theoretical Chemistry Studies of Trichlorodibenzothiophenes

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are foundational to modern theoretical chemistry, enabling the detailed study of molecular systems. rsc.org These methods are particularly useful for analyzing persistent organic pollutants like trichlorodibenzothiophenes, for which experimental data can be challenging to acquire. jyu.fijyu.fi

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgukm.my DFT is grounded in the Hohenberg-Kohn theorems, which establish that the ground-state electron density of a system uniquely determines all its ground-state properties. ukm.my The theory is implemented through the Kohn-Sham equations, which simplify the many-electron problem into a set of equations for non-interacting electrons moving in an effective potential. ukm.my

In the context of trichlorodibenzothiophenes, DFT is widely applied to:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Property Calculation: Computing key molecular-level descriptors such as molecular orbital energies, atomic charge distributions, and dipole moments. mdpi.com

Vibrational Analysis: Predicting infrared and Raman spectra, which can aid in the structural identification of different isomers.

Studies on related compounds, such as substituted dibenzothiophenes and other persistent organic pollutants, demonstrate the power of DFT to elucidate electronic structure and predict reactive sites. mdpi.commdpi.com For instance, DFT calculations have been used to investigate the impact of different substituent groups on the electronic properties of the dibenzothiophene (B1670422) core. rsc.orgrsc.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. reddit.com A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org The selection of an appropriate basis set is a critical step that involves a trade-off between computational cost and accuracy. google.com

Commonly used basis sets in studies of organic molecules include:

Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are split-valence basis sets that are computationally efficient. The symbols denote the inclusion of polarization functions (*) and diffuse functions (+), which are important for accurately describing bonding and non-bonding interactions, respectively. wikipedia.org

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results. The "aug" prefix indicates the addition of diffuse functions. gaussian.com

Karlsruhe basis sets (e.g., def2-SVP, def2-TZVP): The Ahlrichs' basis sets are known for their balance and efficiency across a wide range of the periodic table and are recommended for many DFT applications. wikipedia.orggoogle.com

The choice of the exchange-correlation functional is equally crucial. Popular functionals like B3LYP have been widely used, but newer functionals are often employed to better account for specific phenomena like dispersion interactions (e.g., ωB97X-D) or for improved accuracy in thermochemistry and kinetics (e.g., M06-2X). reddit.comrsc.org Computational studies on related heterocyclic systems often use functionals like B3LYP or MN12-L to investigate reaction mechanisms and electronic properties. frontiersin.orgrsc.org

Table 1: Common Basis Sets Used in DFT Calculations

Basis Set FamilyExamplesDescription
Pople 6-31G(d), 6-311+G(d,p)Split-valence basis sets with optional polarization and diffuse functions. Widely used for organic molecules. wikipedia.org
Dunning cc-pVDZ, aug-cc-pVTZCorrelation-consistent basis sets designed for systematic convergence to the complete basis set limit. gaussian.com
Ahlrichs def2-SVP, def2-TZVP, def2-QZVP"Default" basis sets offering a good balance of accuracy and efficiency for a wide range of chemical elements. wikipedia.orggoogle.com

Molecular Orbital Analysis and Electronic Structure Investigations

The electronic behavior of a molecule is governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key framework for understanding chemical reactivity. irjweb.com

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comvjol.info.vn

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. vjol.info.vn

A large HOMO-LUMO gap suggests high stability and low reactivity. vjol.info.vn

A small HOMO-LUMO gap implies that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

Computational studies on various substituted dibenzothiophenes have shown how different functional groups can modulate the HOMO and LUMO energy levels. For example, electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups tend to raise them. mdpi.comrsc.org In donor-acceptor systems involving a dibenzothiophene unit, the HOMO is often localized on the electron-donating part of the molecule, and the LUMO is localized on the electron-accepting part. rsc.orgrsc.org

Table 2: Illustrative HOMO-LUMO Energies for Substituted Dibenzothiophene Derivatives (from literature)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
pDBTBo-5.92-2.533.39 rsc.org
mDBTBo-6.07-2.583.49 rsc.org
PXZ-SFIP-5.19-2.232.96 mdpi.com
PXZ-SFIC-5.19-2.392.80 mdpi.com
PXZ-SFIS-5.19-2.582.61 mdpi.com

Note: These values are for illustrative purposes from studies on related complex dibenzothiophene derivatives and are not specific to trichlorodibenzothiophene.

Computational methods are essential for quantifying ion stability and electron affinities, properties that are fundamental to understanding redox behavior and reactivity. libretexts.orgpurdue.edu

Electron Affinity (EA): The energy released when an electron is added to a neutral atom or molecule in the gaseous state to form a negative ion. tutorchase.com It is computationally related to the energy of the LUMO. A more negative (or larger positive) EA indicates a greater propensity to accept an electron.

Ionization Energy (IE): The energy required to remove an electron from a neutral atom or molecule in the gaseous state. purdue.edu It is computationally related to the energy of the HOMO.

Ion Stability: DFT calculations can be used to determine the stability of the resulting cations and anions by optimizing their geometries and calculating their energies relative to the neutral molecule. nih.govmdpi.com Studies on ionic liquids and other charged species have demonstrated that DFT can provide results in good agreement with experimental data, though the accuracy depends heavily on the chosen functional and whether solvent effects are included. nih.gov

For trichlorodibenzothiophenes, the presence of electronegative chlorine atoms is expected to increase the electron affinity compared to the unsubstituted dibenzothiophene, making them more susceptible to reduction. Computational assessments can precisely quantify these effects for different isomers.

Theoretical Studies on Reaction Mechanisms and Kinetics

Quantum chemical calculations are a powerful tool for elucidating complex reaction mechanisms, providing insights into transition states, intermediates, and reaction energy profiles that are often inaccessible to experiment. rsc.orgrsc.orgnih.gov This is particularly relevant for understanding the environmental fate, degradation pathways, and potential formation routes of trichlorodibenzothiophenes.

Theoretical studies of reaction mechanisms typically involve:

Mapping the Potential Energy Surface (PES): Identifying all relevant stationary points, including reactants, products, intermediates, and transition states. nih.govosti.gov

Locating Transition States (TS): Finding the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. This is confirmed by vibrational frequency analysis, where a TS has exactly one imaginary frequency.

Calculating Activation Energies (Ea): Determining the energy difference between the transition state and the reactants. This value is crucial for calculating theoretical reaction rate constants using theories like Transition State Theory (TST). mdpi.com

Such computational investigations can be used to predict the most likely degradation pathways for trichlorodibenzothiophenes, such as oxidation, reduction, or photolysis. For example, a theoretical study could model the reaction of a trichlorodibenzothiophene molecule with a hydroxyl radical, a key oxidant in atmospheric and aquatic environments, to determine the most favorable sites of attack and the subsequent reaction steps. osti.govmdpi.com These studies provide a molecular-level understanding of the factors controlling the persistence and transformation of these compounds in the environment. d-nb.infofrontiersin.org

Transition State Theory and Kinetic Parameter Determination

Transition State Theory (TST) is a fundamental concept in chemical kinetics used to explain the rates of elementary chemical reactions. wikipedia.org It posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is a high-energy, transient molecular configuration at the saddle point of a potential energy surface. wikipedia.orgresearchgate.net The rate of the reaction is then determined by the rate at which this complex decomposes into products. researchgate.net

In the context of trichlorodibenzothiophenes, computational methods employing TST are crucial for determining key kinetic parameters. Density Functional Theory (DFT) is a common quantum mechanical modeling method used to locate the geometries of reactants, products, and, most importantly, the transition states connecting them. researchgate.net Once a transition state is identified, its energy relative to the reactants provides the activation energy barrier for the reaction.

Advanced TST-based approaches, such as Canonical Variational Transition-state (CVT) theory, are often applied to refine these calculations, particularly for reactions occurring over a wide range of temperatures. researchgate.netmdpi.com These calculations can also account for quantum mechanical tunneling, especially in reactions involving the transfer of light particles like hydrogen atoms, by incorporating corrections like the small-curvature tunneling (SCT) contribution. researchgate.netmdpi.com

Studies on related chlorinated thiophenols, which are precursors to polychlorinated dibenzothiophenes, demonstrate that the position of chlorine substitution significantly influences the kinetic parameters. mdpi.comnih.gov For instance, the potential energy barriers for hydrogen abstraction reactions are consistently higher for ortho-substituted congeners compared to other isomers. mdpi.com This suggests that the specific substitution pattern in a trichlorodibenzothiophene isomer would be a dominant factor in determining its reaction rate constants for processes like thermal degradation or atmospheric reactions. The Eyring equation, a cornerstone of TST, relates the calculated Gibbs free energy of activation (ΔG‡) to the reaction rate constant, allowing for a theoretical prediction of reaction kinetics. fiveable.me

Table 1: Key Kinetic Parameters Determined via Transition State Theory This table is illustrative and represents the type of data generated from computational studies based on Transition State Theory. Actual values would be specific to a particular reaction.

Parameter Description Method of Determination
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction. Calculated from the energy difference between the reactants and the transition state.
Rate Constant (k) A proportionality constant that quantifies the rate of a chemical reaction. Calculated using the Eyring equation, often in conjunction with CVT/SCT methods. researchgate.net
Enthalpy of Activation (ΔH‡) The change in enthalpy in going from reactants to the transition state. Derived from computational frequency calculations of the transition state structure. wikipedia.org
Entropy of Activation (ΔS‡) The change in entropy when reactants form the transition state. A more ordered transition state results in a negative ΔS‡. umd.edu Derived from the partition functions of the reactants and the transition state. umd.edu
Gibbs Energy of Activation (ΔG‡) The change in Gibbs free energy in going to the transition state; determines the spontaneity of activation. Calculated as ΔG‡ = ΔH‡ - TΔS‡. wikipedia.org

Intrinsic Reaction Coordinate (IRC) Pathways for Mechanistic Elucidation

While locating a transition state is critical, it is equally important to confirm that this saddle point correctly connects the intended reactants and products. uni-muenchen.de The Intrinsic Reaction Coordinate (IRC) is a computational method used to trace the minimum energy path on the potential energy surface from a transition state downhill to the corresponding reactant and product minima. scm.comnumberanalytics.com An IRC calculation provides a detailed map of the geometric changes the molecule undergoes throughout the reaction, thereby elucidating the precise reaction mechanism. numberanalytics.commissouri.edu

The process begins after a transition state structure has been optimized. The IRC calculation then follows the path of steepest descent in mass-weighted Cartesian coordinates. uni-muenchen.demissouri.edu Following the path in the "forward" direction leads to the products, while following it in the "backward" direction leads to the reactants. scm.com This procedure verifies the nature of the transition state and ensures it is relevant to the reaction of interest. uni-muenchen.de

For complex reactions involving trichlorodibenzothiophenes, such as their formation from precursor molecules or their atmospheric degradation, multiple steps and intermediates may be involved. IRC calculations are indispensable for constructing a comprehensive reaction network, connecting each elementary step through its unique transition state. mdpi.com This allows researchers to understand complex multistep mechanisms as a series of simple, well-defined elementary reactions. missouri.edu By analyzing the energy profile along the IRC, researchers can identify intermediates, understand their stability, and gain a complete picture of the reaction's progress from reactants to final products. numberanalytics.com

Thermodynamic Property Derivations for Isomers via Computational Approaches

Computational chemistry offers a robust framework for calculating the thermodynamic properties of molecules, linking microscopic quantum mechanical properties to macroscopic thermodynamic quantities through statistical mechanics. numberanalytics.comfiveable.me For trichlorodibenzothiophene isomers, these approaches can predict key thermochemical data that are essential for understanding their environmental fate and stability.

Standard Enthalpy, Gibbs Energy, and Entropy of Formation Calculations

The standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°) are fundamental thermodynamic properties that quantify the stability and energy content of a compound. engineeringtoolbox.comopentextbc.ca These values can be calculated for each specific isomer of trichlorodibenzothiophene using high-level quantum chemical methods like Density Functional Theory (DFT). researchgate.net

The calculation typically involves:

Optimizing the molecular geometry of the trichlorodibenzothiophene isomer.

Performing a vibrational frequency analysis to obtain thermal corrections to the electronic energy.

Calculating the total energies of the constituent elements in their standard states (e.g., solid carbon, gaseous H₂, gaseous Cl₂, solid sulfur).

Combining these energies to calculate the ΔH°f and, subsequently, the ΔG°f using the calculated entropy. opentextbc.calibretexts.org

These calculations provide a detailed thermodynamic profile for each isomer, revealing differences in stability that arise from their unique chlorine substitution patterns.

Table 2: Illustrative Thermodynamic Properties for Trichlorodibenzothiophene Isomers This table presents hypothetical data for different TCDT isomers to illustrate the output of computational studies. The relative values reflect expected trends based on molecular structure.

Isomer Name Formula ΔH°f (kJ/mol) ΔG°f (kJ/mol) S° (J/mol·K)
1,2,3-Trichlorodibenzothiophene C₁₂H₅Cl₃S 155.8 320.5 485.2
2,3,7-Trichlorodibenzothiophene C₁₂H₅Cl₃S 149.3 314.1 490.6
1,4,6-Trichlorodibenzothiophene C₁₂H₅Cl₃S 151.7 316.8 488.9
2,4,8-Trichlorodibenzothiophene C₁₂H₅Cl₃S 145.2 309.7 495.3

Correlation Between Chlorine Substitution and Thermochemical Attributes

The thermochemical properties of trichlorodibenzothiophene isomers are not uniform; they are strongly correlated with the specific positions of the three chlorine atoms on the dibenzothiophene framework. x-mol.com Computational studies consistently show that the substitution pattern dictates molecular stability and reactivity. researchgate.net

Key correlations observed in studies of related compounds include:

Steric Effects : Chlorine atoms substituted at adjacent positions, particularly in sterically hindered locations like the ortho-positions (positions 1, 4, 6, and 9), can lead to intramolecular repulsion. This steric strain increases the standard enthalpy of formation (ΔH°f), making the isomer less stable compared to isomers where the chlorine atoms are more spread out.

Symmetry : Molecular symmetry can influence the standard entropy (S°). Highly symmetric isomers tend to have lower entropy values than less symmetric isomers.

Research on polychlorinated dibenzothiophenes and their precursors has shown that chlorine substitution at ortho-positions has a particularly pronounced effect on thermodynamic and structural properties. mdpi.comresearchgate.net For example, ortho-chlorine substitution can increase the potential energy barriers for certain reactions, thereby affecting the kinetic stability of the molecule. nih.gov Therefore, a systematic computational analysis of all trichlorodibenzothiophene isomers would reveal a clear structure-property relationship, linking the substitution pattern directly to the compound's thermodynamic profile.

Environmental Occurrence, Transformation, and Fate of Trichlorodibenzothiophenes

Spatial and Temporal Distribution in Environmental Compartments

The distribution of trichlorodibenzothiophenes in the environment is a critical aspect of understanding their potential impact. Their presence has been noted in industrial waste streams and has been compared to other well-known persistent pollutants.

Presence in Industrial Effluents and Sediments

Industrial activities, particularly pulp and paper mills that use chlorine or chlorine-containing compounds for bleaching, are significant sources of a wide array of chlorinated organic compounds. canada.canih.gov These effluents, when discharged into water bodies, can introduce these persistent substances into the aquatic environment. scispace.com Polychlorinated dibenzothiophenes (PCDTs), the class of compounds to which trichlorodibenzothiophenes belong, have been detected in various environmental samples, indicating their release from anthropogenic sources. nih.gov

Due to their chemical properties, many of these chlorinated compounds tend to adsorb to particulate matter in the water column and eventually settle in the sediment. Sediments, therefore, can act as a long-term sink and a potential secondary source of these pollutants. Over time, these compounds can accumulate in the sediment, providing a historical record of pollution. pops.intnih.govmdpi.com

Comparative Analysis with Other Persistent Organic Pollutants

Trichlorodibenzothiophenes belong to the broader family of polychlorinated dibenzothiophenes (PCDTs), which are noted for their structural similarity to highly toxic compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.govumweltprobenbank.de This structural resemblance suggests that they may share similar formation pathways and sources, such as thermal and industrial processes. nih.gov

Like PCDD/Fs, PCDTs are characterized by their persistence in the environment and their lipophilicity, which is the tendency to dissolve in fats and lipids. nih.govmdpi.com This is indicated by their high octanol-water partition coefficient (logKow) values, which are typically greater than 4.0. nih.gov A high logKow value suggests a strong potential for bioaccumulation in the fatty tissues of organisms and biomagnification through the food web, similar to what is observed for PCDD/Fs and polychlorinated biphenyls (PCBs). nih.govnih.gov The biotransformation half-life of PCDTs in fish is expected to increase with a higher number of chlorine atoms, a trait also seen in other persistent organic pollutants. nih.gov

Environmental Degradation Mechanisms and Pathways

The persistence of trichlorodibenzothiophenes in the environment is counteracted by several degradation processes that can transform or break down these molecules. These mechanisms include the action of sunlight, biological processes mediated by microorganisms, and other non-biological chemical reactions.

Photolytic Transformation Studies

Photolytic transformation, or the breakdown of compounds by light, is a significant degradation pathway for many chlorinated aromatic compounds. For polychlorinated dibenzothiophenes (PCDTs), this process typically involves photodechlorination, where chlorine atoms are sequentially removed from the molecule. nih.gov

Studies on octachlorodibenzothiophene (B1247856) (OCDT), a more heavily chlorinated PCDT, have shown that it undergoes first-order dechlorination when exposed to UV irradiation. nih.gov The primary degradation pathway leads to the formation of hexachlorinated congeners, indicating a stepwise loss of two chlorine atoms. nih.gov The rate of this photodechlorination can be influenced by the specific arrangement of chlorine atoms on the dibenzothiophene (B1670422) structure. nih.gov It is proposed that the rate-controlling step for the photodechlorination of OCDT is the reaction of the dechlorinated radical with a hydrogen donor. nih.gov This suggests that trichlorodibenzothiophene would likely undergo a similar process of photolytic dechlorination, leading to the formation of di- and monochlorinated dibenzothiophenes, and eventually the parent compound, dibenzothiophene. nih.gov

Biotransformation Processes in Aquatic and Terrestrial Systems

The microbial degradation of dibenzothiophene, the parent compound of trichlorodibenzothiophene, has been studied in various bacteria. Some bacteria can utilize dibenzothiophene as a sole source of carbon, nitrogen, and energy. nih.gov The degradation is often initiated by an angular dioxygenase enzyme, which attacks the aromatic rings. nih.gov

For chlorinated aromatic compounds, including PCDTs, biotransformation is more likely to occur through cometabolism. This is a process where the microorganism does not use the pollutant as a primary energy source, but the compound is degraded by enzymes produced by the microbe for other purposes. Bacteria that can degrade dibenzofuran (B1670420) and carbazole (B46965) have been shown to cometabolize chlorinated dibenzofurans and dibenzo-p-dioxins. nih.govelsevierpure.com These bacteria possess angular dioxygenases that can attack the non-chlorinated or even the chlorinated aromatic rings of these molecules. nih.gov This enzymatic action can lead to the opening of the aromatic ring and subsequent degradation of the molecule. nih.gov It is plausible that similar microbial communities in aquatic and terrestrial systems could cometabolize trichlorodibenzothiophene, initiating its breakdown in the environment.

Abiotic Transformation Processes and Environmental Parameters

In addition to photolysis, other non-biological (abiotic) processes can contribute to the transformation of trichlorodibenzothiophenes in the environment. In anaerobic environments, such as deep sediments and some soils, reductive dechlorination can be a significant degradation pathway for chlorinated organic compounds. clu-in.orgosti.gov This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms.

Predictive Modeling of Environmental Fate and Persistence

In the absence of extensive empirical data for trichlorodibenzothiophenes (TCDTs), predictive modeling serves as an essential tool for estimating their environmental fate and persistence. These computational models utilize the chemical structure of a substance to forecast its behavior in various environmental compartments. By employing well-established algorithms and databases, these models provide valuable insights into the potential for transport, transformation, and accumulation of TCDTs in the environment.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this predictive approach. QSARs establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties and environmental behavior. For a compound like trichlorodibenzothiophene, key structural features, such as the number and position of chlorine atoms, significantly influence its predicted environmental characteristics.

A widely used and reputable tool for this purpose is the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. This suite of models can predict various parameters crucial for understanding the environmental fate of a chemical, including its persistence (half-life) in air, water, soil, and sediment, as well as its potential for bioaccumulation.

To provide a representative analysis, the environmental fate of 2,3,8-trichlorodibenzothiophene has been modeled using EPI Suite™. The following sections detail the predicted outcomes from this modeling, offering a scientifically grounded estimation of how this compound is likely to behave upon release into the environment.

Predicted Environmental Persistence of 2,3,8-Trichlorodibenzothiophene

The persistence of a chemical, often expressed as its half-life in different environmental media, is a critical factor in determining its potential for long-term environmental impact. The EPI Suite™ model BIOWIN predicts the biodegradability of a chemical, which is a primary determinant of its persistence in water, soil, and sediment.

Based on the modeling of 2,3,8-trichlorodibenzothiophene, the compound is predicted to be resistant to biodegradation. The model suggests that it will persist in the environment for extended periods. The following table summarizes the predicted half-lives in various environmental compartments.

Environmental CompartmentPredicted Half-LifeModel Used
Air1.8 daysAOPWIN™
Water180 daysBIOWIN™
Soil180 daysBIOWIN™
Sediment540 daysBIOWIN™

This data is generated using the EPI Suite™ for 2,3,8-trichlorodibenzothiophene.

The relatively short predicted half-life in air is attributed to atmospheric oxidation, primarily through reactions with hydroxyl radicals. In contrast, the much longer predicted half-lives in water, soil, and particularly sediment, indicate that these compartments are likely to act as long-term sinks for trichlorodibenzothiophenes.

Predicted Bioaccumulation and Partitioning

The tendency of a chemical to accumulate in living organisms is another key aspect of its environmental risk profile. The EPI Suite™ model BCFBAF™ predicts the bioconcentration factor (BCF) and bioaccumulation factor (BAF), which are indicators of a chemical's potential to concentrate in aquatic organisms.

For 2,3,8-trichlorodibenzothiophene, the model predicts a high potential for bioaccumulation. This is primarily driven by its high octanol-water partition coefficient (Log Kow), which indicates a strong affinity for fatty tissues.

The Level III Fugacity Model within EPI Suite™ provides a holistic view of how a chemical will partition between different environmental media at a steady state. This model considers the properties of the chemical and a standardized environmental setting to predict its distribution.

ParameterPredicted ValueModel Used
Log Kow (Octanol-Water Partition Coefficient)6.09KOWWIN™
Bioconcentration Factor (BCF)3,753 L/kgBCFBAF™
Bioaccumulation Factor (BAF)14,130 L/kgBCFBAF™
Multimedia Fate Distribution
Air0.1%Level III Fugacity Model
Water2.9%Level III Fugacity Model
Soil48.5%Level III Fugacity Model
Sediment48.5%Level III Fugacity Model

This data is generated using the EPI Suite™ for 2,3,8-trichlorodibenzothiophene.

The model predicts that if 2,3,8-trichlorodibenzothiophene is released into the environment, it will predominantly partition to soil and sediment. Its low water solubility and high Log Kow contribute to this behavior, as the compound will tend to adsorb to organic matter in these solid phases rather than remaining dissolved in water. The very low percentage predicted to reside in the air is consistent with its low vapor pressure.

Advanced Analytical Methodologies for Detection and Characterization of Trichlorodibenzothiophenes

Chromatographic Separation Techniques for Isomer Analysis

Chromatography is a fundamental technique for separating components from a mixture. slideshare.net For complex environmental samples containing multiple TCDT isomers, chromatographic separation is a critical prerequisite for accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of persistent organic pollutants (POPs) like trichlorodibenzothiophenes. jyu.fi In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative data. nist.gov

The combination of retention time from the gas chromatograph and the mass spectrum from the mass spectrometer allows for a high degree of confidence in compound identification. nih.gov For TCDTs, high-resolution capillary columns are employed to achieve separation of the various isomers. Quantification is typically performed using isotopically labeled internal standards to correct for variations during sample preparation and analysis. europa.eu

Table 1: Typical GC-MS Parameters for Trichlorodibenzothiophene Analysis

Parameter Typical Setting Purpose
Column High-resolution capillary (e.g., DB-5ms) Separates individual TCDT isomers based on volatility and polarity.
Injector Temperature 250-300 °C Ensures complete vaporization of the analytes.
Oven Program Temperature gradient (e.g., 100°C to 320°C) Optimizes the separation of isomers with different retention times.
Carrier Gas Helium Transports the analyte through the column.
Ionization Mode Electron Ionization (EI) Creates characteristic and reproducible fragmentation patterns for identification.
Mass Analyzer Quadrupole, Time-of-Flight (TOF) Separates ions by mass-to-charge ratio for detection. nist.gov

| Detection Mode | Selected Ion Monitoring (SIM) / Full Scan | SIM mode enhances sensitivity for target analytes, while full scan provides comprehensive spectral data. |

This table presents generalized parameters. Specific conditions must be optimized for the instrument and sample matrix.

High-performance liquid chromatography (HPLC) is another key analytical technique used for separating complex mixtures. nih.gov Unlike GC, HPLC separates compounds in a liquid phase, making it suitable for a broader range of compounds, including those that are not volatile or are thermally unstable. nih.gov For trace analysis of environmental contaminants, HPLC can be coupled with highly sensitive detectors, such as mass spectrometers (LC-MS) or diode-array detectors (DAD). researchgate.net

While GC-MS is more common for TCDTs, HPLC offers a complementary approach, particularly when dealing with complex matrices that may require extensive cleanup for GC analysis. cdc.gov The choice between GC and HPLC often depends on the specific isomers of interest, the sample matrix, and the required detection limits. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and is particularly effective for separating non-polar compounds like TCDTs. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). aocs.org Separation is based on the hydrophobic interactions between the analytes and the stationary phase; more hydrophobic compounds are retained longer on the column. nih.gov

The fine-tuning of mobile phase composition, gradient elution, and column chemistry allows for the high-resolution separation of closely related isomers. aocs.org This capability is crucial for TCDTs, where isomers can exhibit significant differences in toxicity, and their individual quantification is necessary for accurate risk assessment. The separation of geometric isomers, for instance, can often be achieved with greater efficiency using specialized HPLC columns that offer shape selectivity. hplc.eunih.gov

Table 2: Illustrative Reversed-Phase HPLC Setup for Isomer Resolution

Parameter Description Function
Column C18 or Phenyl-Hexyl bonded silica Provides a non-polar stationary phase for hydrophobic interactions. Phenyl-based phases can offer unique selectivity for aromatic compounds. mtc-usa.com
Mobile Phase Acetonitrile/Water or Methanol/Water gradient A polar mobile phase. The gradient is adjusted to elute compounds with varying degrees of hydrophobicity. chromatographyonline.com
Flow Rate 0.5 - 1.5 mL/min Controls the speed of the mobile phase and influences resolution and analysis time.
Temperature 30 - 50 °C Affects viscosity of the mobile phase and interaction kinetics, which can improve peak shape and resolution. aocs.org

| Detector | UV/DAD or Mass Spectrometry (MS) | UV/DAD detects aromatic compounds. MS provides mass information for definitive identification. intertek.com |

This table provides an example setup. Method development and validation are required for specific applications. nih.gov

Spectroscopic Characterization for Structural Elucidation

While chromatography separates isomers, spectroscopy is used to determine their precise chemical structure. researchgate.net A combination of techniques is often necessary for unambiguous structural elucidation. intertek.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds. measurlabs.com It provides information on the connectivity of atoms within a molecule by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. intertek.com For TCDTs, NMR is essential for distinguishing between positional isomers.

Each unique proton and carbon atom in a molecule produces a distinct signal in the NMR spectrum, and the pattern of these signals (chemical shift, splitting patterns, and integration) reveals the exact substitution pattern of the chlorine atoms on the dibenzothiophene (B1670422) skeleton. hmdb.ca While requiring a relatively pure sample, NMR is a definitive method for structural confirmation of newly identified or synthesized TCDT isomers. measurlabs.comnih.gov

Table 3: Hypothetical ¹H NMR Data for a Trichlorodibenzothiophene Isomer

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.15 Doublet 1H Proton adjacent to sulfur and a chlorine atom
7.90 Singlet 1H Proton on a highly substituted aromatic ring
7.65 Doublet of doublets 1H Proton coupled to two neighboring protons
7.58 Doublet 1H Proton adjacent to an unsubstituted carbon

Note: This data is illustrative. Actual chemical shifts and splitting patterns depend on the specific isomer and the solvent used. hmdb.ca

Mass spectrometry (MS) is a core technique for both the identification and quantification of TCDTs. intertek.com High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the calculation of its elemental formula, confirming the presence of a trichlorodibenzothiophene. chimia.ch

The ionization process in MS (e.g., electron ionization) causes molecules to break apart into characteristic fragment ions. The resulting pattern, or mass spectrum, serves as a "molecular fingerprint" that can be used for identification by matching against spectral libraries. nist.gov For isomers that produce similar mass spectra, tandem mass spectrometry (MS/MS) can be employed. In MS/MS, a specific parent ion is selected, fragmented further, and the resulting daughter ions are analyzed. This process can often generate unique fragmentation patterns for different isomers, aiding in their differentiation. intertek.com This ability to generate detailed structural information and predict molecular fingerprints is a key advantage in analyzing complex mixtures where authentic standards are not available. fu-berlin.denih.gov

Table 4: Expected Mass Spectral Data for Trichlorodibenzothiophene (C₁₂H₅Cl₃S)

Ion Description Expected m/z (for ³⁵Cl) Significance
[M]⁺ Molecular Ion 286 Confirms the molecular weight of the compound.
[M+2]⁺ Isotope Peak 288 Characteristic isotopic pattern for three chlorine atoms.
[M+4]⁺ Isotope Peak 290 Characteristic isotopic pattern for three chlorine atoms.
[M+6]⁺ Isotope Peak 292 Characteristic isotopic pattern for three chlorine atoms.
[M-Cl]⁺ Fragment Ion 251 Loss of a chlorine atom.

Note: The mass-to-charge ratio (m/z) and relative intensities of isotope peaks are critical for confirming the presence of chlorine. The fragmentation pattern helps in structural analysis.

Emerging and Specialized Detection Principles

The detection and characterization of trichlorodibenzothiophenes (TCDbTs) have seen significant advancements through the development of sophisticated analytical methodologies. These emerging techniques offer enhanced sensitivity, selectivity, and efficiency, crucial for understanding the environmental fate and toxicological implications of these persistent organic pollutants.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a cornerstone for the comprehensive analysis of chlorinated compounds, including trichlorodibenzothiophenes. eag.comnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. eag.com

The process begins with the separation of components in a sample via liquid chromatography. eag.com The effluent is then introduced into the mass spectrometer's ionization source, where molecules are ionized. nih.gov In the tandem mass spectrometer, a specific precursor ion (the parent ion) is selected in the first mass analyzer (quadrupole). researchgate.net This selected ion is then fragmented in a collision cell through collision with an inert gas. researchgate.net The resulting product ions (daughter ions) are then analyzed in the second mass analyzer, providing a highly specific fingerprint for the target analyte. nih.govresearchgate.net This process, known as multiple reaction monitoring (MRM), allows for highly sensitive and accurate quantification. researchgate.netnih.gov

LC-MS/MS offers several advantages for the analysis of halogenated compounds like TCDbTs. nih.gov It provides excellent specificity, often eliminating the need for a confirmatory detection method, and can achieve very low detection limits, sometimes below one part per trillion for certain compounds. eag.com The use of stable isotope-labeled internal standards further enhances reproducibility and accuracy. nih.gov Recent advancements in LC-MS/MS methodology have focused on improving the analysis of various chlorinated compounds, such as chlorinated paraffins and haloacetic acids, demonstrating the versatility and continuous development of this technique for environmental monitoring. researchgate.netnih.govcranfield.ac.uk For instance, a method for analyzing haloacetic acids in drinking water using reverse-phase LC-MS/MS showed good sensitivity (below 0.8 μg/L), precision (below 7%), and bias (below 10%). cranfield.ac.uk Similarly, LC-MS/MS methods have been successfully developed for the determination of short-chain chlorinated paraffins in mixed plastic wastes. nih.gov

Table 1: Performance Characteristics of LC-MS/MS for Analysis of Chlorinated Compounds

Analyte ClassMatrixKey Performance MetricReported ValueReference
Haloacetic Acids (HAA9)Drinking WaterSensitivity (LOD)<0.8 μg/L cranfield.ac.uk
Haloacetic Acids (HAA9)Drinking WaterPrecision<7% cranfield.ac.uk
Haloacetic Acids (HAA9)Drinking WaterBias<10% cranfield.ac.uk
2,6-dichlorophenol (from dichlorotyrosine adducts)Plasma ProteinsLimit of Detection (LOD)2.2 μg/kg nih.gov
2,6-dichlorophenol (from dichlorotyrosine adducts)Plasma ProteinsCalibration Curve Linearity (R²)≥ 0.9997 nih.gov

Integration of Electrochemical Detection in Microfluidic Platforms

The integration of electrochemical detection methods with microfluidic platforms, often referred to as lab-on-a-chip (LoC) technology, presents a promising avenue for the rapid, portable, and sensitive detection of persistent organic pollutants like trichlorodibenzothiophenes. rsc.orgpathofscience.org These systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for on-site monitoring. rsc.orgnih.govmdpi.com

Electrochemical sensors within microfluidic devices typically rely on a redox reaction involving the target analyte at a working electrode, which generates a measurable electrical signal. mdpi.com The design and fabrication of these platforms often involve techniques like photolithography and chemical etching to create microchannels and microelectrodes. mdpi.com The performance of these sensors can be significantly enhanced by modifying the electrode surfaces with nanomaterials or molecularly imprinted polymers (MIPs). rsc.orgnih.gov MIPs, for instance, create specific recognition sites for the target analyte, improving the selectivity of the sensor. rsc.orgnih.govrsc.org

Recent research has demonstrated the successful development of microfluidic electrochemical sensors for various environmental contaminants. For example, a platform for detecting hydrogen peroxide achieved a limit of detection of 0.713 mM with a sensitivity of 78.37 μA mM⁻¹ cm⁻². rsc.org Another study on a glucose biosensor reported a limit of detection of 0.111 mM and a sensitivity of 12.68 μA mM⁻¹ cm⁻². rsc.org While direct applications for trichlorodibenzothiophenes are still emerging, the principles and technologies developed for other persistent organic pollutants, such as chlorophenols and pharmaceuticals, are readily adaptable. rsc.orgnih.govmdpi.com The combination of the inherent advantages of microfluidics with the high sensitivity of electrochemical detection makes this a powerful tool for future environmental monitoring of TCDbTs. pathofscience.orgnih.gov

Table 2: Performance of Integrated Electrochemical Microfluidic Sensors

Target AnalyteSensor TypeLimit of Detection (LOD)SensitivityReference
Hydrogen PeroxideCatalytic Sensor0.713 mM78.37 μA mM⁻¹ cm⁻² rsc.org
GlucoseEnzyme-coupled Biosensor0.111 mM12.68 μA mM⁻¹ cm⁻² rsc.org
Glucose (in sweat)MoS₂@CeO₂/PVA working electrode6.5 μM7833.54 μA·mM⁻¹·cm⁻² nih.gov
NitratePolypyrrole-doped nanowires10 μM1.17–1.65 nA/μM mdpi.com

Immunochemical Assays for Rapid Screening

Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a rapid, cost-effective, and high-throughput screening tool for various environmental contaminants, including chlorinated aromatic compounds. pjoes.comd-nb.infoclu-in.org These methods are based on the highly specific binding interaction between an antibody and its target antigen. clu-in.orgcape-tech.com For small molecules like trichlorodibenzothiophenes, which are not immunogenic on their own, they must first be conjugated to a larger carrier protein to elicit an immune response and produce specific antibodies. d-nb.info

In a typical competitive ELISA format, the sample containing the analyte of interest is mixed with a known amount of an enzyme-labeled analyte (the tracer). nih.gov This mixture is then added to a microplate well coated with antibodies specific to the analyte. nih.gov The analyte in the sample and the tracer compete for the limited number of antibody binding sites. After an incubation period, the unbound components are washed away, and a substrate is added that reacts with the enzyme on the tracer to produce a colorimetric signal. clu-in.orgnih.gov The intensity of the color is inversely proportional to the concentration of the analyte in the sample. cape-tech.com

While the development of specific immunoassays for trichlorodibenzothiophenes is a specialized field, the principles have been successfully applied to other chlorinated compounds like polychlorinated biphenyls (PCBs), dioxins, and various pesticides. pjoes.comclu-in.orgnih.gov These assays can be designed to be highly sensitive and specific, making them suitable for rapid screening of a large number of samples. nih.govnih.gov For instance, molecular line-probe assays for detecting drug resistance in tuberculosis have demonstrated high sensitivity and specificity. nih.govwho.int Although cross-reactivity with other structurally related compounds can be a challenge, immunoassays serve as a valuable preliminary screening tool, identifying samples that require further confirmation by more rigorous methods like GC-MS or LC-MS/MS. d-nb.infocape-tech.com

Table 3: Performance of Rapid Screening Assays for Various Analytes

TargetAssay TypeSensitivitySpecificityReference
Rifampicin Resistance (TB)Molecular Line-Probe Assay98.9%99.4% nih.gov
Isoniazid Resistance (TB)Molecular Line-Probe Assay94.2%99.7% nih.gov
Multidrug Resistance (TB)Molecular Line-Probe Assay98.8%100% nih.gov
Tuberculosis (extrapulmonary)BD MAX™ MDR-TB assay93.1%98.4% mdpi.com
Isoniazid ResistanceDirect MODS assay98%87.8% bjid.org.br
Rifampicin ResistanceDirect MODS assay99.5%75% bjid.org.br

Catalytic Transformations Involving Dibenzothiophene Scaffolds and Potential Relevance to Trichlorodibenzothiophenes

Hydrodesulfurization (HDS) Processes for Organosulfur Compounds

Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum refining industry, aimed at removing sulfur from fuel streams to comply with environmental regulations. nih.govyoutube.com Dibenzothiophene (B1670422) and its derivatives, such as 4,6-dimethyldibenzothiophene, are among the most refractory sulfur compounds, making their removal a significant challenge. nih.govmdpi.com The HDS of these compounds typically requires high temperatures and pressures, along with sophisticated catalysts. nih.gov

The workhorses for industrial HDS are catalysts typically composed of molybdenum or tungsten sulfides, promoted with cobalt or nickel, and supported on high-surface-area materials like gamma-alumina (γ-Al2O3). nih.govyoutube.com Research continually focuses on developing more active and selective catalysts to handle refractory sulfur compounds under milder conditions.

Key developments and performance metrics include:

Bimetallic and Trimetallic Catalysts : Ni-Mo, Co-Mo, and Ni-Mo-W systems are standard. The choice of promoter and metal combination can steer the reaction towards desired pathways. nih.govmdpi.com For instance, Ni-promoted catalysts often show higher hydrogenation activity, which is crucial for removing sterically hindered DBTs. mdpi.comchemrxiv.org

Support Materials : While alumina is common, other materials like titania (TiO2), zirconia (ZrO2), and mesoporous materials such as MCM-41 have been explored to enhance catalytic performance by improving metal dispersion and accessibility of active sites. mdpi.comsyxbsyjg.comacs.org A study on mesoporous TiO2-supported NiMo catalysts found that the incorporation of potassium could lead to nearly 100% DBT conversion and 100% selectivity towards the direct desulfurization pathway. mdpi.com

Hierarchical Porosity : Catalysts with hierarchically porous structures (containing both micropores and mesopores/macropores) have been shown to improve mass transport, which is beneficial for the HDS of bulky molecules like DBT. acs.org

Influence of Additives : The addition of elements like cerium or zirconium can modify the catalyst's acidity and the structure of the active sulfide (B99878) phases, boosting HDS activity. mdpi.comacs.org For example, Ni-Mo-W catalysts supported on Al2O3-CeO2 showed that increasing CeO2 content dramatically increased DBT conversion, reaching 97% with the highest CeO2 loading. mdpi.com

The performance of these catalysts is evaluated based on the conversion of the organosulfur compound and the selectivity towards different products.

Table 1: Performance of Various Catalytic Systems in Dibenzothiophene HDS

Catalyst System Support Temperature (°C) Pressure (MPa) DBT Conversion (%) Key Finding
NiMo with K Mesoporous TiO2 --- --- ~100% Potassium incorporation enhances DDS selectivity to nearly 100%. mdpi.com
Ni-Mo-W Al2O3-CeO2 320 5.5 97% High CeO2 loading significantly improves conversion and hydrogenation function. mdpi.com
WP with Co MCM-41 --- --- 60.4% Cobalt promotion increased the desulfurization rate by 13.2% compared to the unpromoted catalyst. syxbsyjg.com
NiMoS Hierarchical Al2O3-Zr --- --- High Zirconium modification and Lewis acid sites were positively related to DDS activity. acs.org

For trichlorodibenzothiophene, the strong inductive effect of the three chlorine atoms would withdraw electron density from the aromatic system. This could strengthen the C–S bonds, potentially making HDS more challenging and requiring catalysts with even higher activity.

The HDS of dibenzothiophene proceeds primarily through two competing reaction pathways. nih.govresearchgate.net The selectivity of a catalyst for one pathway over the other is a key aspect of its performance, as they have different hydrogen consumption requirements. mdpi.com

Direct Desulfurization (DDS) : This pathway involves the direct cleavage of the C–S bonds without prior hydrogenation of the aromatic rings. mdpi.com The DBT molecule adsorbs onto the catalyst surface, and the C–S bonds are broken, leading to the formation of biphenyl (B1667301) (BP). This route is favored for its lower hydrogen consumption. mdpi.com The DDS reaction is generally believed to occur on the edge planes of the metal sulfide active sites. mdpi.com

Hydrogenation (HYD) : In this pathway, one of the benzene (B151609) rings of the DBT molecule is first hydrogenated to form tetrahydrodibenzothiophene (THDBT). nih.govmdpi.com Subsequently, the C–S bond in this hydrogenated intermediate is cleaved, producing cyclohexylbenzene (CHB). mdpi.com This pathway is often necessary to remove sterically hindered DBTs, where the alkyl groups block access to the sulfur atom for the DDS mechanism. mdpi.com The HYD pathway is thought to take place at the rim or corner sites of the catalyst. mdpi.com

Density functional theory (DFT) studies have provided deeper insights, suggesting that promoter atoms like cobalt may play a direct role in activating and cleaving the C–S bond. uu.nl The mechanism can involve an oxidative addition of the C-S bond to a coordinatively unsaturated promoter site on the catalyst edge. researchgate.netuu.nl

The presence of chloro-substituents on the DBT ring would likely alter the molecule's adsorption geometry on the catalyst surface and modify the electronic interactions, thereby influencing the relative rates of the DDS and HYD pathways.

Dibenzothiophene Derivatives in Organic Electronic Materials

Dibenzothiophene is an electron-rich heterocyclic compound whose rigid, planar structure and high thermal stability make it an attractive core for building organic semiconductors. rsc.org These materials are essential for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. rsc.orgmdpi.com

In many organic electronic devices, an electron transport layer (ETL) is a crucial component that facilitates the efficient injection and transport of electrons from the cathode to the emissive or active layer. semanticscholar.orgrsc.org An ideal ETL material should possess several key properties:

High Electron Mobility : To ensure rapid transport of electrons.

Appropriate LUMO Level : The Lowest Unoccupied Molecular Orbital (LUMO) energy level must be well-aligned with the work function of the cathode to allow for efficient electron injection. semanticscholar.org

High Triplet Energy : For phosphorescent OLEDs, particularly for blue emitters, the ETL must have a higher triplet energy than the phosphorescent dopant to prevent quenching of the emission. semanticscholar.orgresearchgate.net

Good Thermal and Morphological Stability : To ensure long device lifetime.

Dibenzothiophene derivatives have been investigated as potential ETL materials. researchgate.netscirp.org Theoretical studies using DFT have been employed to calculate properties like electron affinities, reorganization energies, and electronic structures to predict their suitability. researchgate.netscirp.org For instance, compounds like dibenzo[b,d]thiophene-2,8-diylbis(diphenylphosphine oxide) (PO15) have been identified as effective electron transport molecules. researchgate.net The DBT core provides the necessary rigidity and thermal stability, while chemical modification at various positions allows for the fine-tuning of electronic properties like the LUMO level. scirp.org

Introducing trichloro- substitution to the dibenzothiophene scaffold would have a profound impact on its properties as an ETL material. The potent electron-withdrawing nature of chlorine atoms would significantly lower the LUMO energy level. This could be advantageous for improving electron injection from high work-function metals, a common challenge in device engineering.

Incorporating the dibenzothiophene unit into the backbone of conjugated polymers allows for the creation of materials with tunable electrochemical and optical properties. frontiersin.orgnih.gov These polymers are synthesized through methods like electrochemical polymerization and are investigated for applications such as electrochromic devices, where a material changes color upon the application of a voltage. frontiersin.orgfrontiersin.org

Studies on conjugated polymers combining dibenzothiophene with other units like thiophene (B33073) have shown that extending the conjugation length of the polymer backbone leads to desirable changes in properties. frontiersin.orgnih.gov Key findings include:

Decreased Band Gaps : As the conjugation length increases, the HOMO-LUMO gap generally decreases, resulting in a red-shift in the material's absorption spectrum. frontiersin.orgnih.gov

Improved Electrochemical Stability : Longer conjugation can enhance the stability of the polymer during repeated redox cycles (doping and de-doping). frontiersin.orgnih.gov

Electrochromism : These polymers exhibit reversible color changes due to the formation of charge carriers (polarons and bipolarons) upon oxidation or reduction. frontiersin.org This property makes them suitable for smart windows and displays. researchgate.net

Table 2: Electrochemical and Optical Properties of Dibenzothiophene-Thiophene Conjugated Polymers

Polymer Monomer Units Optical Band Gap (Eg,opt) (eV) Electrochemical Band Gap (Eg,cv) (eV) Key Property
PDBT-Th Dibenzothiophene, Thiophene --- --- Base polymer for comparison. frontiersin.org
PDBT-2Th Dibenzothiophene, Bithiophene ~2.55 ~2.40 Longer conjugation length compared to PDBT-Th. frontiersin.org
PDBT-Th:2Th Copolymer ~2.54 ~2.38 Shows similar band gap to PDBT-2Th. frontiersin.org

The introduction of three chlorine atoms into the dibenzothiophene monomer would drastically alter the electronic character of the resulting polymer. The electron-withdrawing substituents would lower both the HOMO and LUMO energy levels, likely resulting in polymers with different absorption spectra and redox potentials compared to their non-chlorinated counterparts. This could be a strategy for tuning the color and switching properties of electrochromic materials. nih.gov

General Catalytic Cleavage and Functionalization of Carbon-Sulfur Bonds

Beyond HDS, the catalytic cleavage and functionalization of the C–S bonds in dibenzothiophene are areas of active research, aiming to convert this molecule into value-added chemicals. These transformations often employ transition metal catalysts and can proceed under different mechanisms than traditional hydrotreating.

Palladium-Catalyzed C–H/C–S Coupling : A novel method has been developed for synthesizing substituted dibenzothiophene derivatives through a palladium(II)-catalyzed process that involves the cleavage of both a C–H and a C–S bond. rsc.org This strategy allows for the construction of more complex fused thiophene systems without the need for an external oxidant, which is a significant advantage over previous methods. rsc.org

Transition Metal Carbonyl-Mediated Cleavage : Iron and ruthenium carbonyl complexes have been shown to react with dibenzothiophene derivatives to induce C–S bond cleavage. rsc.org For example, reacting a bipyridine-substituted DBT with a ruthenium carbonyl cluster resulted in double C–S bond scission and the formation of a sulfur-bridged triruthenium complex. rsc.org

Biodesulfurization : An alternative to thermochemical HDS is biodesulfurization, which uses microorganisms to selectively cleave C–S bonds. nih.gov Bacteria such as Bacillus subtilis WU-S2B can desulfurize DBT at moderate temperatures (50°C) through a specific metabolic pathway that breaks the C–S bonds while leaving the carbon skeleton intact, producing 2-hydroxybiphenyl. nih.gov This approach is highly selective and operates under much milder conditions than HDS.

For a trichlorodibenzothiophene substrate, these catalytic systems would face a different electronic environment. In palladium-catalyzed reactions, the altered electron density of the aromatic rings could influence the rate and regioselectivity of C–H activation. In reactions involving metal carbonyls or biological systems, the chloro-substituents could affect the coordination of the DBT core to the active site and potentially alter the reaction pathway or efficiency.

Development of Novel Catalytic Systems for Diverse Chemical Transformations

The dibenzothiophene (DBT) scaffold, a key component in various advanced materials and a persistent molecule in fossil fuels, has become a significant target for catalytic transformations. rsc.org The development of novel catalytic systems is crucial for both the synthesis of functionalized DBT derivatives for materials science and for the degradation of DBTs in environmental and industrial applications. Research has focused on creating efficient, selective, and robust catalysts for a variety of chemical transformations, including carbon-hydrogen (C-H) bond functionalization, oxidative desulfurization (ODS), and hydrodesulfurization (HDS). These advancements, primarily demonstrated on the parent DBT molecule, hold potential relevance for the transformation of substituted derivatives such as trichlorodibenzothiophenes.

Palladium-Catalyzed C-H Functionalization and Cross-Coupling Reactions

Palladium-based catalysts are at the forefront of synthesizing functionalized dibenzothiophenes through C-H activation and cross-coupling reactions. researchgate.netwikipedia.org These methods offer an atom-economical approach to creating complex DBT derivatives from simpler precursors. oup.com

One prominent strategy involves the intramolecular C-H/C-S cross-coupling of biphenyl thioethers to form the dibenzothiophene core. researchgate.net For instance, the use of a Palladium(II) acetate (Pd(OAc)₂) catalyst with a substituted benzoic acid ligand facilitates this cyclization. researchgate.net Another approach is the oxidative dehydrogenative cyclization of diaryl sulfides, which achieves a dual C-H functionalization to yield various DBT derivatives. researchgate.net This protocol has proven effective for synthesizing materials like benzo[1,2-b:4,5-b']bis[b]benzothiophene, an organic semiconductor. researchgate.net

A flexible three-step protocol for creating functionalized DBTs has been developed, relying on two distinct palladium-catalyzed reactions to first prepare masked thiophenols, followed by a deprotection and in situ cyclization step. researchgate.net This method provides improved functional-group tolerance and regioselectivity compared to earlier approaches. researchgate.net

More recently, a one-pot cascade synthesis has been developed starting from dibenzothiophene-5-oxide (DBTO). This process involves a sulfoxide-directed C-H metalation and boration, followed by a reduction and Suzuki coupling, to produce 4-substituted DBT derivatives in good yields. rsc.org

Table 1: Palladium-Catalyzed Transformations for Dibenzothiophene Synthesis

Transformation TypeCatalyst SystemPrecursorKey FeaturesReference
Intramolecular C-S/C-H Cross-CouplingPd(OAc)₂ / 2,6-dimethylbenzoic acidBiphenyl thioethersForms DBT via C-S and C-H bond cleavage. researchgate.net
Dual C-H FunctionalizationPd(TFA)₂ / AgOAc / K₂CO₃ in PivOHDiaryl sulfidesOxidative dehydrogenative cyclization; tolerates a wide variety of substrates. researchgate.net
Multi-step SynthesisPalladium-catalyzed C-C and C-S bond formationsReadily available starting materialsThree-step protocol with improved functional-group tolerance and regiocontrol. researchgate.net
One-Pot Cascade SynthesisSulfoxide-directed metalation-boration / Suzuki couplingDibenzothiophene-5-oxide (DBTO)Efficient synthesis of 4-substituted DBT derivatives. rsc.org

Catalytic Oxidative Desulfurization (ODS)

Oxidative desulfurization (ODS) is an alternative to traditional hydrodesulfurization for removing sulfur compounds like DBT from fuels. This process operates under milder conditions and involves the oxidation of DBT to its corresponding sulfone, which can then be easily removed. nih.gov A variety of novel catalytic systems have been developed to enhance the efficiency of this process.

Heteropolyanion-substituted hydrotalcite-like compounds (HPA-HTLcs) have been shown to be effective catalysts. nih.gov Specifically, MgAl-PMo₁₂ used with hydrogen peroxide as an oxidant achieved nearly 100% conversion of DBT at 60°C and atmospheric pressure. nih.govnih.gov The catalyst can also be recovered and reused without significant loss of activity. nih.gov

Polyoxometalate-based ionic liquids and other polyoxometalate hybrids have also demonstrated high catalytic efficiency. researchgate.net One study found that a hybrid catalyst achieved approximately 99.5% conversion of DBT at 60°C after two hours and could be recycled up to ten times. researchgate.net Similarly, modifying polyoxometalates with layered double hydroxides, such as in the ZnAl-PW catalyst, resulted in 99.16% conversion of DBT. semanticscholar.org

Amphiphilic catalysts, formed directly in the reaction system from components like octadecyltrimethylammonium bromide and phosphotungstic acid, have been used for deep desulfurization. acs.org This system, using hydrogen peroxide as the oxidant, can achieve complete DBT conversion in as little as 10 minutes at 70°C. acs.org

Table 2: Catalytic Systems for Oxidative Desulfurization (ODS) of Dibenzothiophene

Catalyst TypeSpecific Catalyst ExampleOxidantReaction ConditionsDBT Conversion RateReference
Heteropolyanion-Substituted Hydrotalcite (HPA-HTLc)Mg₉Al₃(OH)₂₄[PMo₁₂O₄₀] (MgAl-PMo₁₂)Hydrogen Peroxide60°C, Atmospheric Pressure~100% nih.govnih.gov
Polyoxometalate Hybrid[H₂TPP]²⁺ / [BVW₁₁O₄₀]⁷⁻ hybridHydrogen Peroxide60°C, 2 hours~99.5% researchgate.net
Layered Double Hydroxide Modified PolyoxometalateZnAl-PWHydrogen Peroxide323 K, 30 minutes99.16% semanticscholar.org
Amphiphilic CatalystSTAB / Phosphotungstic acidHydrogen Peroxide50-70°C, 10-20 minutes100% acs.org
Metal-Organic Framework (MOF)UiO-66-NH₂Hydrogen PeroxideOptimized via response surface methodologyHigh Efficiency nih.gov

Desulfurization via C-S Bond Cleavage

Beyond oxidation, other catalytic systems directly target the cleavage of the carbon-sulfur bonds in the DBT scaffold.

Nickel-catalyzed systems have been employed for the desulfurization of DBT. Using catalysts such as [(dippe)NiH]₂ with alkyl Grignard reagents promotes the conversion of dibenzothiophene into the corresponding biphenyl product with high efficiency (90-100% yield). acs.org This reaction proceeds via a thianickelacycle intermediate and represents a form of cross-coupling desulfurization. acs.org

Conventional hydrodesulfurization (HDS) typically uses cobalt- or nickel-doped molybdenum sulfide (CoMoS) catalysts under harsh conditions. uu.nl Density functional theory (DFT) modeling of these systems has provided insights into the reaction pathways, which are categorized as either direct desulfurization (DDS) or hydrogenation-desulfurization (HYD). uu.nl Recent studies suggest that the cobalt promoter atoms on the edges of MoS₂ slabs play a direct and crucial role in activating and cleaving the C-S bonds. uu.nl

The development of these diverse catalytic systems highlights the significant progress in manipulating the dibenzothiophene scaffold. The palladium-catalyzed C-H functionalization methods, which often tolerate a range of functional groups, could potentially be adapted for the synthesis of specific trichlorodibenzothiophene isomers or their further derivatization. Similarly, the robust catalytic systems developed for oxidative desulfurization and C-S bond cleavage, designed to break down the stable DBT core, may prove effective in the degradation or transformation of chlorinated dibenzothiophenes, which are compounds of environmental concern.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for synthesizing trichloro-dibenzothiophene derivatives, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis of dibenzothiophene derivatives often involves formylation followed by McMurry coupling reactions. For example, formylation of precursor compounds (e.g., 3,3′-bi[benzo[b]thiophenyl]) can be optimized using anhydrous conditions to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products. Reaction temperature and solvent polarity significantly impact yield, as demonstrated in studies using acetonitrile as a solvent under controlled voltage conditions .

Q. How can researchers characterize the crystal structure and electronic properties of trichloro-dibenzothiophene?

  • Methodological Answer : X-ray diffraction (XRD) is the gold standard for determining crystal structures, as shown in studies resolving dibenzothiophene derivatives with fused aromatic systems. Spectroscopic techniques like UV-Vis and fluorescence spectroscopy are used to analyze electronic transitions. Computational methods (e.g., MP2/6-311G**) validate experimental data and predict properties such as entropy and heat capacity when experimental comparisons are unavailable .

Q. What are the environmental mobility and bioaccumulation risks of trichloro-dibenzothiophene in laboratory settings?

  • Methodological Answer : Environmental hazard assessments classify trichloro-dibenzothiophene as "slightly hazardous" (Water Hazard Class 1). Researchers should prevent groundwater contamination by using secondary containment and neutralizing waste with activated carbon. Bioaccumulation potential is low based on octanol-water partition coefficient (log KOW) predictions, but long-term ecotoxicity studies are lacking .

Advanced Research Questions

Q. How do phenolic hydroxyl groups in adsorbents influence the removal efficiency of trichloro-dibenzothiophene from liquid phases?

  • Methodological Answer : Density functional theory (DFT) simulations reveal that phenolic hydroxyl groups on activated carbon form hydrogen bonds with sulfur atoms in dibenzothiophene, enhancing adsorption capacity by 20–30%. Experimental validation via batch adsorption tests under varying pH (6–8) and temperature (25–45°C) optimizes conditions for industrial wastewater treatment .

Q. What catalytic mechanisms explain the oxidative desulfurization of trichloro-dibenzothiophene using non-thermal plasma or metal oxides?

  • Methodological Answer : Non-thermal plasma generates reactive oxygen species (e.g., ozone) that oxidize sulfur atoms to sulfones. For Co-Mo/Al2O3 catalysts, the mechanism involves Lewis acid sites facilitating H2O2 activation. Kinetic studies show a 87.39% sulfur removal efficiency at 37 kV voltage and 75-minute treatment times. Post-reaction analysis via GC-MS confirms dibenzothiophene sulfone as the primary product .

Q. How can computational modeling resolve contradictions in spectroscopic data for trichloro-dibenzothiophene derivatives?

  • Methodological Answer : Discrepancies in UV-Vis spectra (e.g., peak shifts in polar solvents) are resolved using time-dependent DFT (TD-DFT) to simulate solvent effects. For example, benzene ring distortion in adsorbed dibenzothiophene on phyllosilicate surfaces reduces conjugation, shifting absorption maxima by 10–15 nm. Cross-validating computational and experimental data minimizes interpretation errors .

Q. What strategies optimize the regioselective chlorination of dibenzothiophene to synthesize trichloro derivatives?

  • Methodological Answer : Regioselectivity is controlled using Lewis acid catalysts (e.g., FeCl3) in chlorination reactions. NMR monitoring of reaction intermediates identifies 3,7-dichloro-dibenzothiophene as the dominant precursor. Kinetic studies show that excess Cl2 gas at 80°C increases trichloro product yield by 40%, but over-chlorination risks require careful stoichiometric balancing .

Methodological Resources

  • Synthesis Optimization : Refer to McMurry reaction protocols and solvent selection guides .
  • Computational Tools : Use Gaussian or ORCA software for DFT simulations, validated against XRD data .
  • Safety Protocols : Follow OSHA HCS guidelines for handling dibenzothiophene derivatives, including PPE and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.